Sodium deoxycholate monohydrate

Catalog No.
S1530863
CAS No.
145224-92-6
M.F
C24H41NaO5
M. Wt
432.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium deoxycholate monohydrate

CAS Number

145224-92-6

Product Name

Sodium deoxycholate monohydrate

IUPAC Name

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate

Molecular Formula

C24H41NaO5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1

InChI Key

NDVHNZISGVSFMP-WTCAICSISA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Synonyms

DCA;Sodium Deoxycholate

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Cell Lysis and Membrane Protein Extraction:

  • SD acts as a detergent, disrupting cell membranes and lysing (breaking open) cells. This allows researchers to access and isolate intracellular components for further analysis.
  • Its amphiphilic nature, meaning it has both water-loving and water-hating regions, enables SD to solubilize (dissolve) membrane proteins. These proteins play crucial roles in various cellular processes, and SD facilitates their extraction for functional and structural studies. Source: Sigma-Aldrich, "Sodium deoxycholate monohydrate":

Solubilization of Lipids and Membrane Components:

  • SD's detergent properties also make it effective in solubilizing lipids (fats) and other membrane components. This is essential for studying the composition and function of biological membranes, which are vital for cellular structure and function. Source: Fisher Scientific, "Sodium deoxycholate monohydrate, 97%, Thermo Scientific Chemicals":

Applications in Biochemistry and Immunology:

  • SD finds application in various biochemical and immunological techniques.
  • It can be used in the preparation of protein extracts for techniques like immunoblotting (Western blot) and immunoprecipitation. These techniques help researchers identify and characterize specific proteins within complex mixtures. Source: MP Biomedicals, "Sodium Deoxycholate Monohydrate":

Drug Delivery Research:

  • Recent research explores SD's potential in drug delivery systems. Its ability to solubilize poorly water-soluble drugs can be beneficial for developing new drug formulations with improved bioavailability. Source: National Institutes of Health, "Sodium deoxycholate-decorated zein nanoparticles for a stable colloidal drug delivery system": )

Origin and Significance

SDC is a derivative of deoxycholic acid, a naturally occurring bile acid produced in the liver []. Bile acids aid digestion by emulsifying fats, allowing enzymes to break them down. SDC, with its detergent-like properties, serves as a valuable tool in various scientific research areas, including cell lysis, protein extraction, and membrane component solubilization [].

Citation:

  • Thermo Scientific Chemicals:

Molecular Structure Analysis

SDC possesses a complex molecular structure with key features contributing to its functionality:

  • Steroid backbone: The core structure consists of four fused cycloalkane rings, providing a rigid and hydrophobic framework [].
  • Hydroxyl groups: Three hydroxyl groups (OH) are present, introducing polarity and hydrogen bonding capabilities [].
  • Carboxylate group: A carboxylate group (COO⁻) at one end confers water solubility and anionic character, making it a detergent [].
  • Hydrophobic tail: The steroid backbone and a methyl group form a hydrophobic tail, facilitating interaction with lipids in cell membranes [].

Citation:

  • Sigma-Aldrich:

Chemical Reactions Analysis

While the specific synthesis pathway for SDC might be proprietary information, its decomposition follows a general pattern:

  • Hydrolysis: Under acidic or basic conditions, SDC can hydrolyze to break the bond between the deoxycholic acid and the sodium ion, releasing deoxycholic acid and sodium hydroxide.

Reaction:

C₂₄H₄₁NaO₅•H₂O (SDC) + H₂O → C₂₄H₄₂O₅ (Deoxycholic acid) + NaOH (Sodium hydroxide)

Citation:

  • ChemSpider

Other relevant reactions involve interactions with biological molecules. For instance, SDC can:

  • Lyse cells: Disrupt cell membranes by inserting its hydrophobic tail into the lipid bilayer and disrupting its integrity.
  • Solubilize membrane proteins: Interact with hydrophobic regions of membrane proteins, aiding their extraction and purification.

Citation:

  • MP Biomedicals:

Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder.
  • Molecular weight: 431.6 g/mol.
  • Melting point: 204-207 °C.
  • Solubility: Highly soluble in water (500 mg/mL).
  • Stability: Hygroscopic (absorbs moisture), store in a desiccator.

Citation:

  • Thermo Fisher Scientific:

SDC's primary mechanism of action involves its detergent-like properties. The hydrophobic tail interacts with lipids in cell membranes, while the hydrophilic head group remains in the aqueous environment. This disrupts the membrane structure, leading to cell lysis or solubilization of membrane components [].

SDC can be irritating to skin, eyes, and mucous membranes. It's crucial to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

  • Acute toxicity: Studies suggest moderate to low acute oral toxicity in rats. However, it's advisable to treat it with caution and avoid ingestion.

Appearance

Assay:≥95%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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